2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its aromatic structure and the presence of a chlorine atom on the phenyl ring
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit antimicrobial properties . They are known to interact with various clinically approved targets, making them efficient antimicrobial agents .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes that result in their antimicrobial activity . The substituents on the benzofuran nucleus, such as halogens or hydroxyl groups, can influence the antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications . They are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects . These effects vary across different types of cells, indicating the compound’s potential for diverse biological activities .
Action Environment
The structure of benzofuran derivatives, including the type and position of substituents, can influence their biological activity .
Biochemical Analysis
Biochemical Properties
2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate, like other benzofuran compounds, has been shown to interact with various enzymes and proteins
Cellular Effects
Benzofuran compounds, including this compound, have been shown to have significant effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:
Friedel-Crafts Acylation: The reaction begins with the acylation of 2-chlorophenol using 3-methylbenzofuran-2-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: 3-Methylbenzofuran-2-carboxylate, 2-chlorophenyl benzofuran-2-carboxylate, and 3-methyl-1-benzofuran-2-carboxylate.
Uniqueness: The presence of the chlorine atom on the phenyl ring distinguishes this compound from its analogs, contributing to its distinct chemical and biological properties.
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Properties
IUPAC Name |
(2-chlorophenyl) 3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVANSISJOUJPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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